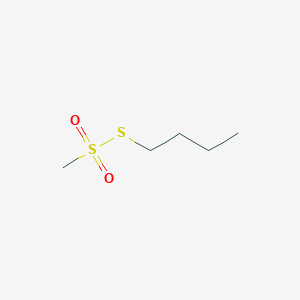

Butyl Methanethiosulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonylsulfanylbutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2S2/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXYUWGNEFXGJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Butyl Methanethiosulfonate chemical properties

An In-Depth Technical Guide to Butyl Methanethiosulfonate: Properties, Reactivity, and Applications in Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound (BMTS), a pivotal reagent in contemporary biochemical and pharmaceutical research. We will delve into its core chemical properties, reactivity profile, and its significant applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in the field who seek to leverage BMTS in their experimental workflows.

Introduction to this compound (BMTS)

This compound, with the chemical formula C5H12O2S2, is a sulfhydryl-specific modifying reagent. It belongs to the family of methanethiosulfonate (MTS) reagents, which are widely employed to study the structure and function of proteins by selectively targeting cysteine residues. The unique reactivity of the thiosulfonate group with the sulfhydryl group of cysteine allows for the formation of a disulfide bond, a process often referred to as S-thiolation or sulfenylation. This modification can be used to probe the accessibility of cysteine residues, identify active site cysteines, and introduce specific tags or labels onto proteins.

The choice of BMTS over other MTS reagents is often dictated by the desired properties of the modifying group. The butyl group imparts a moderate level of hydrophobicity, which can be advantageous in studies involving membrane proteins or proteins with hydrophobic binding pockets. Understanding the precise chemical properties and reactivity of BMTS is paramount for its effective application in research and drug development.

Core Chemical and Physical Properties

The utility of BMTS in a laboratory setting is defined by its distinct chemical and physical characteristics. A summary of these properties is presented below.

| Property | Value | Source |

| Chemical Formula | C5H12O2S2 | |

| Molecular Weight | 168.28 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 115 °C at 0.5 mmHg | |

| Density | 1.135 g/mL at 25 °C | |

| Refractive Index | n20/D 1.493 | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol. Limited solubility in aqueous solutions. |

Synthesis and Reactivity Profile

General Synthesis Route

This compound is typically synthesized through the reaction of butyl disulfide with a suitable oxidizing agent, such as hydrogen peroxide in the presence of a catalyst, or via the reaction of butane-1-thiol with methanesulfonyl chloride in the presence of a base. The precise control of reaction conditions is crucial to ensure high purity and yield of the final product.

Mechanism of Cysteine Modification

The primary utility of BMTS lies in its specific and efficient reaction with the sulfhydryl group of cysteine residues in proteins. This reaction proceeds via a nucleophilic attack of the thiolate anion (Cys-S⁻) on the sulfur atom of the methanethiosulfonate group. This results in the formation of a mixed disulfide bond between the cysteine residue and the butyl group, with the concomitant release of methanesulfinic acid.

The pH of the reaction buffer is a critical parameter influencing the rate of modification. The reaction is significantly faster at pH values above the pKa of the cysteine sulfhydryl group (typically around 8.5), where the more nucleophilic thiolate anion is the predominant species.

Figure 1: Reaction of BMTS with a protein cysteine residue.

Applications in Drug Development

The unique reactivity of BMTS has made it a valuable tool in various stages of the drug development pipeline.

Target Identification and Validation

BMTS can be used to identify functionally important cysteine residues within a target protein. By modifying accessible cysteines and assessing the impact on protein activity, researchers can pinpoint residues that may be critical for substrate binding, catalysis, or protein-protein interactions. This information is invaluable for designing drugs that target these specific residues.

Covalent Inhibitor Screening

There is a growing interest in the development of covalent inhibitors, which can offer increased potency and duration of action. BMTS can be used as a tool compound to assess the feasibility of targeting a specific cysteine residue for covalent modification. If modification by BMTS leads to a desired functional outcome, it provides a strong rationale for the development of more complex covalent inhibitors.

Probing Drug-Binding Pockets

The butyl group of BMTS can act as a hydrophobic probe to explore the characteristics of drug-binding pockets. By analyzing the efficiency of BMTS modification in the presence and absence of a lead compound, researchers can gain insights into the accessibility of cysteine residues within the binding site and how a ligand might alter the local environment.

Experimental Protocol: Cysteine Modification of a Target Protein

The following is a generalized protocol for the modification of a target protein with BMTS. It is essential to optimize the conditions for each specific protein and experimental goal.

Reagent Preparation

-

BMTS Stock Solution: Prepare a 100 mM stock solution of BMTS in a dry, water-miscible organic solvent such as DMSO or DMF. Store the stock solution at -20°C, protected from moisture.

-

Protein Solution: Prepare the target protein in a suitable buffer, such as HEPES or phosphate buffer, at a concentration of 1-10 mg/mL. The buffer should be free of any thiol-containing reagents, such as DTT or β-mercaptoethanol.

-

Reaction Buffer: The reaction buffer should be chosen to maintain the stability and activity of the target protein. The pH of the buffer should be optimized for the specific application, typically between 7.0 and 8.5.

Modification Reaction

-

Add the BMTS stock solution to the protein solution to achieve the desired final concentration of BMTS. A 10 to 100-fold molar excess of BMTS over the protein is a common starting point.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 30 minutes to 2 hours).

-

The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by techniques such as mass spectrometry or SDS-PAGE.

Quenching the Reaction

To stop the modification reaction, add a low molecular weight thiol-containing reagent, such as DTT or β-mercaptoethanol, to a final concentration that is in large excess over the initial BMTS concentration.

Removal of Excess Reagent

Excess BMTS and the quenching reagent can be removed by dialysis, gel filtration, or buffer exchange.

Figure 2: General workflow for protein modification with BMTS.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is classified as a skin and eye irritant. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound is a versatile and powerful tool for the selective modification of cysteine residues in proteins. Its well-defined reactivity and the ability to introduce a moderately hydrophobic butyl group make it particularly useful in various aspects of drug discovery and development. By understanding its chemical properties and carefully designing experimental protocols, researchers can effectively utilize BMTS to gain valuable insights into protein structure and function, ultimately accelerating the development of new therapeutics.

References

-

This compound C5H12O2S2 - PubChem. [Link]

Introduction: The Role of S-Alkyl Alkanethiosulfonates in Modern Research

An In-depth Technical Guide to the Synthesis and Purification of Butyl Methanethiosulfonate

S-Alkyl alkanethiosulfonates are a class of organosulfur compounds characterized by a distinctive thiosulfonate linkage (-SO₂-S-). Among these, this compound (BMTS) and its analogues, such as S-Methyl Methanethiosulfonate (MMTS), have garnered significant attention within the scientific community. These reagents serve as potent and specific thiol-modifying agents, invaluable in the fields of biochemistry and drug development.[1] Their primary application lies in the reversible blockage of cysteine residues in proteins, which allows researchers to trap natural thiol-disulfide states, inhibit enzymatic activity, and study redox-sensitive signaling pathways.[1] The butyl moiety in BMTS offers distinct lipophilicity compared to its methyl counterpart, potentially altering its accessibility to cysteine residues within hydrophobic pockets of proteins.

This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent purification of this compound. It is designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale that ensure a successful and reproducible outcome. We will explore the core reaction mechanism, detail a robust purification workflow, and address the critical safety protocols required when handling the associated reagents.

Part 1: The Synthesis of this compound

The synthesis of unsymmetrical thiosulfonates like BMTS is most reliably achieved through the reaction of a sulfonyl halide with a thiol in the presence of a non-nucleophilic base.[2] This approach offers high yields and a straightforward reaction setup.

Mechanistic Insights: A Nucleophilic Approach

The core of the synthesis is a nucleophilic substitution reaction. The process begins with the deprotonation of butanethiol by a base, typically a tertiary amine like triethylamine or pyridine, to form the highly nucleophilic butanethiolate anion. This anion then attacks the electrophilic sulfur atom of methanesulfonyl chloride.[3] The chloride ion is displaced as a leaving group, and the tertiary amine hydrochloride salt precipitates, driving the reaction forward.

The choice of a non-nucleophilic base is critical; it must be strong enough to deprotonate the thiol without competing as a nucleophile and reacting with the methanesulfonyl chloride itself. The reaction is typically performed at a reduced temperature (0 °C) to control its exothermic nature and minimize the formation of side products.

Experimental Design: Reagents and Rationale

A successful synthesis relies on the careful selection and quantification of reagents. The following table outlines the key components for a representative laboratory-scale synthesis.

| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Stoichiometry (eq.) | Rationale for Selection |

| 1-Butanethiol | C₄H₁₀S | 90.19 | 0.84 | 1.0 | The thiol source providing the butyl-sulfur moiety of the final product. |

| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | 114.55 | 1.48 | 1.2 | A highly reactive electrophile that provides the methanesulfonyl group. A slight excess ensures complete conversion of the thiol.[3][4] |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 0.726 | 1.2 | A non-nucleophilic organic base that facilitates the formation of the thiolate nucleophile and scavenges the HCl byproduct.[5] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 | - | An inert, aprotic solvent that dissolves the reactants but not the triethylamine hydrochloride salt byproduct, simplifying its removal. |

Step-by-Step Synthesis Protocol

Safety Precaution: This procedure must be performed in a certified chemical fume hood. Methanesulfonyl chloride is highly toxic, corrosive, and a lachrymator.[6][7][8] 1-Butanethiol has a powerful and unpleasant odor. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[9]

-

Reaction Setup: Equip a three-necked, round-bottomed flask with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure the system is under a dry, inert atmosphere.

-

Reagent Charging: To the flask, add 1-butanethiol (1.0 eq.) and anhydrous dichloromethane. Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (1.2 eq.) to the cooled solution while stirring.

-

Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.2 eq.), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel over 30-45 minutes. The key to success is maintaining the internal temperature below 5 °C to mitigate side reactions. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and continue stirring for an additional 4-6 hours.

-

Monitoring the Reaction: The reaction's progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the 1-butanethiol starting material.

Part 2: Purification of this compound

Purification is arguably the most critical phase for ensuring the final product is suitable for high-sensitivity applications. The crude product contains unreacted starting materials, the triethylamine hydrochloride salt, and potential side products. The following multi-step workflow is designed to systematically remove these impurities.[10][11]

Purification Workflow: From Crude Mixture to Pure Product

The purification strategy involves a liquid-liquid extraction to remove water-soluble components, followed by drying and, ultimately, vacuum distillation to isolate the final product based on its boiling point.[11][12]

Detailed Purification Protocol

-

Removal of Salt: Filter the crude reaction mixture through a sintered glass funnel to remove the precipitated triethylamine hydrochloride. Wash the filter cake with a small amount of cold DCM.

-

Aqueous Work-up: Transfer the filtrate to a separatory funnel.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate. The rationale here is to remove all traces of water, which can interfere with the final distillation and product stability.

-

Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude BMTS as an oil.[12]

-

Vacuum Distillation: The final and most effective purification step is vacuum distillation.[12] Thiosulfonates can be sensitive to high temperatures, and distillation under reduced pressure allows the compound to boil at a significantly lower temperature, preventing thermal decomposition. Collect the fraction corresponding to the boiling point of this compound.

Characterization and Purity Assessment

The purity and identity of the final product should be confirmed using standard analytical techniques.

| Parameter | Value / Expected Result |

| Chemical Formula | C₅H₁₂O₂S₂ |

| Molecular Weight | 168.28 g/mol |

| Appearance | Colorless to pale yellow oil |

| Purity (GC-MS) | >95% (typical) |

| ¹H NMR | Peaks corresponding to butyl (CH₃, CH₂, CH₂, CH₂-S) and methyl (CH₃-SO₂) groups with appropriate integration and splitting patterns. |

| ¹³C NMR | Resonances for all five unique carbon atoms. |

| Storage | Store at 2-8°C under an inert atmosphere for long-term stability.[13] |

Conclusion

This guide outlines a reliable and reproducible method for the synthesis and purification of this compound. The causality behind each step—from the choice of a non-nucleophilic base to control the reaction pathway to the use of vacuum distillation to ensure product integrity—is grounded in established chemical principles. By following this self-validating protocol, which includes in-process controls and rigorous purification, researchers can confidently produce high-purity BMTS. Adherence to the stringent safety measures detailed is paramount for the well-being of laboratory personnel and the success of the synthesis. The availability of high-quality BMTS will undoubtedly continue to support advancements in chemical biology and drug discovery.

References

-

Zhao, X., Peng, S., Wang, H., Huang, S., Sun, B., Tian, H., & Liang, S. (2024). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Organic Syntheses, 101, 395–409. [Link]

-

Bolm, C., & Simic, O. (2002). (RS)-(+)-tert-BUTYL tert-BUTANETHIOSULFINATE. Organic Syntheses, 78, 205. [Link]

-

Wysłouch-Cieszyńska, A., & Płatek, T. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Postepy biochemii, 65(3), 221–229. [Link]

-

Organic Chemistry Portal. (n.d.). Thiosulfonate synthesis by S-S coupling. [Link]

-

Wikipedia. (2023). Methanesulfonyl chloride. [Link]

-

Gade, M., & D'Souza, D. H. (2023). Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. Antibiotics, 12(5), 896. [Link]

-

Malig, T. C., et al. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development, 24(8), 1511–1518. [Link]

-

Taylor & Francis Online. (2015). A novel practical preparation of methyl methanethiosulfonate from dimethyl sulfoxide initiated by a catalytic amount of (COCl)2 or anhydrous HCl. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6), 754-759. [Link]

-

Wikipedia. (2024). Thiosulfonate. [Link]

-

Horiazon Chemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. [Link]

-

Zala, S. P. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 83-93. [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. [Link]

- Google Patents. (2000). US6093286A - Process for purifying n-butyl chloride.

-

Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

-

International Labour Organization. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. [Link]

- Google Patents. (2013).

-

Organic Syntheses. (n.d.). Methanesulfinyl Chloride. [Link]

-

Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. [Link]

-

Organic Chemistry Data. (n.d.). Alcohol to Mesylate. [Link]

-

Organic Syntheses. (n.d.). sec-Butyl isopropyl disulfide. [Link]

Sources

- 1. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiosulfonate - Wikipedia [en.wikipedia.org]

- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 5. N-BUTYL METHANESULPHONATE synthesis - chemicalbook [chemicalbook.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. lobachemie.com [lobachemie.com]

- 8. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 9. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 10. ijddr.in [ijddr.in]

- 11. openaccesspub.org [openaccesspub.org]

- 12. orgsyn.org [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

Butyl Methanethiosulfonate reactivity with cysteine residues

An In-Depth Technical Guide to the Reactivity of Butyl Methanethiosulfonate with Cysteine Residues

Authored by: A Senior Application Scientist

Introduction: The Role of Thiol-Reactive Probes in Protein Science

In the intricate world of protein biochemistry and drug development, understanding protein structure and function is paramount. Cysteine, with its unique thiol (-SH) group, offers a reactive handle for site-specific modification, making it a prime target for chemical probes. Among the arsenal of reagents available, methanethiosulfonates (MTS) stand out for their high specificity and efficiency in reacting with cysteine residues.[1] These reagents are foundational to the Substituted-Cysteine Accessibility Method (SCAM), a powerful technique that combines site-directed mutagenesis with chemical modification to map protein structure, particularly in complex membrane proteins like ion channels.[2]

This guide focuses on a specific member of this class: this compound (BMTS). As a moderately sized, neutral n-alkyl-MTS reagent, BMTS serves as an invaluable tool for probing steric constraints within protein crevices and channels. We will delve into the core chemistry of its interaction with cysteine, provide field-tested protocols for its application, and explore its utility in modern research and drug discovery.

Part 1: The Chemistry of Cysteine Modification by BMTS

The Reaction Mechanism: Specific and Reversible S-Thiolation

The core of BMTS reactivity lies in a specific and rapid nucleophilic substitution reaction with the thiol group of a cysteine residue. The reaction proceeds efficiently under mild physiological conditions.[1][3]

The key steps are:

-

Deprotonation: The cysteine thiol group (-SH) must first be deprotonated to its more nucleophilic thiolate form (-S⁻). This step is highly dependent on the local pH and the pKa of the specific cysteine residue.[4][5]

-

Nucleophilic Attack: The cysteine thiolate anion attacks the sulfur atom of the thiosulfonate group in BMTS.

-

Disulfide Bond Formation: This attack results in the formation of a stable, mixed disulfide bond between the protein's cysteine residue and the butyl-thiol moiety of BMTS.

-

Leaving Group: The methanesulfinate ion (CH₃SO₂⁻) is released as a leaving group.

The modification is reversible, a key advantage over other alkylating agents like iodoacetamide or maleimides.[6] The formed disulfide bond can be readily cleaved by the addition of reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol (BME), restoring the native cysteine residue.[3][7]

Sources

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. interchim.fr [interchim.fr]

- 3. Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Beta-Mercaptoethanol in Protein Chemistry - Oreate AI Blog [oreateai.com]

An In-depth Technical Guide to the Solubility and Stability of Butyl Methanethiosulfonate in Aqueous Buffers

Introduction

This technical guide provides a comprehensive overview of the principles and methodologies for evaluating the aqueous solubility and stability of Butyl Methanethiosulfonate (BMTS). This document is intended for researchers, scientists, and drug development professionals who utilize BMTS and other S-alkyl methanethiosulfonates as thiol-reactive reagents. Given the limited publicly available data specific to BMTS, this guide establishes a framework for its characterization by leveraging data from the closely related analogue, S-methyl methanethiosulfonate (MMTS), and grounding the discussion in fundamental principles of physical organic chemistry.

Chemical Identity of this compound (BMTS)

This compound is an organosulfur compound featuring a thiosulfonate functional group. This group is characterized by a disulfide-like linkage with one sulfur atom in a higher oxidation state, bonded to two oxygen atoms. The key feature of this functional group is its reactivity towards nucleophiles, particularly thiols.

Structure of this compound (BMTS):

The molecule consists of a methanesulfonyl group linked to a butyl thiol moiety. The presence of the electron-withdrawing sulfonyl group makes the sulfur-sulfur bond susceptible to nucleophilic attack, rendering BMTS an effective thiol-modifying agent.

Significance in Research and Drug Development

Thiosulfonates like BMTS are valuable tools in biochemistry and drug development. They are employed to reversibly block cysteine residues in proteins, which allows for the study of enzyme function and protein activity.[1] The butyl group, being more hydrophobic than the methyl group in the more commonly studied MMTS, may influence membrane permeability and protein-binding interactions, making a thorough understanding of its aqueous behavior critical for its effective application.

Scope and Purpose

The objective of this guide is to provide a robust scientific and methodological framework for assessing the aqueous solubility and stability of BMTS. It addresses the theoretical underpinnings of its behavior in aqueous buffers, the key factors influencing these properties, and detailed protocols for their empirical determination.

Aqueous Solubility of this compound

The aqueous solubility of a compound is a critical parameter that dictates its utility in biological assays and formulation development. The solubility of BMTS is expected to be low, a characteristic extrapolated from its chemical structure and data from related molecules.

Theoretical Considerations: The Impact of the Butyl Group

The aqueous solubility of organic molecules is governed by the balance between hydrophilic and hydrophobic properties. While the thiosulfonate group possesses some polarity, the four-carbon alkyl chain of BMTS imparts significant hydrophobic character. It is a well-established principle that for a homologous series of aliphatic compounds, aqueous solubility decreases with increasing alkyl chain length.[2]

Data for the shorter-chain analogue, S-methyl methanethiosulfonate (MMTS), indicates it is "slightly soluble" or "practically insoluble" in water.[3][4] One supplier datasheet notes a solubility of 1:5 in water for MMTS, which likely refers to a volume-to-volume ratio and suggests limited miscibility. Given that the butyl group is substantially more hydrophobic than a methyl group, it is predicted that BMTS will exhibit significantly lower aqueous solubility than MMTS.

Factors Influencing Solubility

The solubility of BMTS in an aqueous system is not a static value but is influenced by several environmental factors:

-

pH: For non-ionizable compounds like BMTS, pH is expected to have a minimal direct effect on its intrinsic solubility. However, pH can indirectly influence solubility if the buffer components interact with the solute.

-

Buffer Composition and Ionic Strength: The presence of salts in buffer systems can either increase ("salting-in") or decrease ("salting-out") the solubility of non-polar solutes. The specific effects are dependent on the nature and concentration of the buffer ions.

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most sparingly soluble organic solids, solubility increases with temperature.

Experimental Protocol for Determining Aqueous Solubility

A self-validating and reliable method for determining the aqueous solubility of BMTS is the shake-flask method, followed by a suitable analytical quantification technique such as High-Performance Liquid Chromatography (HPLC).

2.3.1 Materials and Reagents

-

This compound (BMTS), of known purity

-

Aqueous buffers of desired pH (e.g., phosphate, citrate, Tris)

-

Organic solvent for stock solution preparation (e.g., acetonitrile or methanol)

-

HPLC-grade water, acetonitrile, and other required mobile phase components

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated HPLC system with a UV detector

2.3.2 Step-by-Step Methodology: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of BMTS to a series of vials containing the desired aqueous buffers. The excess should be sufficient to ensure that a solid phase of BMTS remains after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the concentration of dissolved BMTS has reached its maximum.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered sample with an appropriate solvent (e.g., mobile phase) to a concentration within the linear range of the analytical method.

-

2.3.3 Analytical Quantification by HPLC

-

Method Development: Develop a reversed-phase HPLC method capable of resolving BMTS from any potential impurities or degradants. A C18 column is typically a good starting point.

-

Calibration: Prepare a series of calibration standards of BMTS in the same diluent used for the samples. Generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment and determine their concentration from the calibration curve.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Expected Solubility Profile

The expected solubility of BMTS in aqueous buffers at room temperature is low. The following table provides a hypothetical summary of expected results, which would need to be confirmed by experimentation.

| Buffer System (pH 7.4) | Temperature (°C) | Expected Solubility Range (mg/mL) |

| 10 mM Phosphate Buffer | 25 | < 1 |

| 50 mM Tris-HCl | 25 | < 1 |

| 10 mM Phosphate Buffer | 37 | Slightly higher than at 25°C |

Stability of this compound in Aqueous Buffers

Understanding the stability of BMTS in aqueous solutions is paramount for its proper handling, storage, and application in time-dependent assays. The primary degradation pathway for thiosulfonates in aqueous media is hydrolysis.

Principal Degradation Pathway: Hydrolysis

The thiosulfonate linkage in BMTS is susceptible to cleavage by nucleophilic attack from water or hydroxide ions. This hydrolytic degradation is a key factor in determining the shelf-life of BMTS solutions.

3.1.1 Proposed Mechanism of Hydrolysis

The hydrolysis of S-alkyl methanethiosulfonates can proceed via nucleophilic attack on the sulfenyl sulfur atom (the sulfur bonded to the alkyl group). In alkaline conditions, the hydroxide ion is a more potent nucleophile than water, leading to an accelerated rate of degradation.[5][6] The reaction is analogous to the hydrolysis of other sulfonate esters.[1]

The likely products of hydrolysis are methanesulfonic acid and butyl mercaptan (butane-1-thiol). Butyl mercaptan may be further oxidized to dibutyl disulfide, especially in the presence of dissolved oxygen.

Caption: Proposed hydrolytic degradation of BMTS.

Factors Influencing Stability

The rate of BMTS degradation is highly dependent on the experimental conditions:

-

Effect of pH: The stability of thiosulfonates is significantly influenced by pH. Hydrolysis is generally catalyzed by both acid and base, but the rate is typically much faster under alkaline conditions due to the higher concentration of the stronger nucleophile, OH⁻.[5][6] Therefore, BMTS is expected to be most stable in neutral to slightly acidic buffers.

-

Effect of Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Storing BMTS solutions at lower temperatures (e.g., 2-8 °C) will significantly prolong their shelf-life.

-

Oxidative and Photolytic Degradation: In addition to hydrolysis, BMTS may be susceptible to degradation by oxidizing agents and exposure to light. Forced degradation studies are necessary to evaluate these pathways.[7][8]

Framework for a Comprehensive Stability Study

To thoroughly characterize the stability of BMTS, a forced degradation study should be conducted.[7][9] This involves subjecting the compound to a range of stress conditions that are more severe than typical storage conditions to accelerate degradation and identify potential degradation products.

3.3.1 Experimental Design for Forced Degradation Studies

The following table outlines a typical experimental design for a forced degradation study of BMTS. The goal is to achieve a target degradation of 5-20%.[8]

| Stress Condition | Proposed Parameters |

| Acid Hydrolysis | 0.1 M HCl, 60 °C |

| Base Hydrolysis | 0.1 M NaOH, Room Temperature |

| Neutral Hydrolysis | Water, 60 °C |

| Oxidation | 3% H₂O₂, Room Temperature |

| Thermal Degradation (Solid) | 80 °C |

| Photostability | ICH Q1B conditions (UV/Vis light) |

3.3.2 Step-by-Step Protocol for a Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of BMTS in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Incubation under Stress Conditions:

-

For each condition, add a known volume of the BMTS stock solution to the stress medium (e.g., 0.1 M HCl, 0.1 M NaOH).

-

Incubate the samples for a predetermined period, taking time points for analysis.

-

For acid and base hydrolysis, it is crucial to neutralize the samples before analysis to prevent further degradation.

-

-

Sample Analysis: Analyze the samples at each time point using a stability-indicating HPLC method.

-

Data Analysis:

-

Calculate the percentage of BMTS remaining at each time point.

-

Identify and quantify any degradation products.

-

Determine the degradation kinetics (e.g., first-order, zero-order).[10]

-

Caption: Workflow for a forced degradation study of BMTS.

Analytical Methods for Stability Assessment

A validated stability-indicating analytical method is essential for accurately assessing the stability of BMTS.

3.4.1 Stability-Indicating HPLC Method Development

The primary tool for a stability study is a stability-indicating HPLC method. This is an analytical procedure that can accurately quantify the decrease in the concentration of the active substance due to degradation. A key feature is its ability to resolve the parent compound from all potential degradation products, ensuring that the measured peak for BMTS is free from interference.

-

Column: A C18 or C8 reversed-phase column is generally suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the parent compound from its more polar degradation products.

-

Detection: UV detection at a wavelength where BMTS has significant absorbance is a common choice.

-

Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

3.4.2 Characterization of Degradants

Identifying the structure of major degradation products is a critical part of the stability assessment. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for this purpose. By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, it is possible to obtain the molecular weights of the degradation products and, in many cases, to elucidate their structures through fragmentation analysis (MS/MS).

Practical Recommendations for Formulation and Handling

Based on the expected properties of BMTS, the following practical recommendations can be made to ensure its effective use.

Strategies to Enhance Aqueous Solubility

Given the anticipated low aqueous solubility of BMTS, it may be necessary to employ formulation strategies to achieve the desired concentration for in vitro assays.

-

Co-solvents: The use of a water-miscible organic co-solvent, such as DMSO or ethanol, is a common approach. A concentrated stock solution of BMTS can be prepared in the co-solvent and then diluted into the aqueous buffer. It is crucial to ensure that the final concentration of the co-solvent does not adversely affect the biological system under study.

-

pH Adjustment: While BMTS itself is not ionizable, preparing solutions in slightly acidic buffers (pH 6-7) may improve stability, which is often a more pressing concern than solubility for thiosulfonates.

Recommended Storage Conditions for BMTS Solutions

-

Short-term storage: For routine use, aqueous solutions of BMTS should be prepared fresh daily. If short-term storage is necessary, solutions should be kept at 2-8 °C.

-

Long-term storage: For long-term storage, it is recommended to store BMTS as a solid at -20 °C or as a concentrated stock solution in an anhydrous organic solvent (e.g., acetonitrile) at -20 °C or -80 °C.

Considerations for In Vitro Assays

-

Buffer Selection: When possible, use buffers with a pH at or below 7.4 to minimize hydrolytic degradation during the course of an experiment. Be aware that some buffer components, particularly those with nucleophilic groups, could potentially react with BMTS.

-

Time-course Experiments: For longer experiments, the stability of BMTS under the specific assay conditions should be confirmed to ensure that the effective concentration of the reagent does not significantly decrease over time.

Conclusion

While specific experimental data for this compound is not widely available, a strong scientific framework for understanding and evaluating its aqueous solubility and stability can be constructed based on fundamental chemical principles and data from analogous compounds. Its solubility is predicted to be low due to the hydrophobic butyl chain, and its stability is expected to be pH-dependent, with hydrolysis being the primary degradation pathway, particularly under alkaline conditions. This technical guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to empirically determine these critical parameters, ensuring the reliable and effective use of BMTS in their work.

References

-

Wikipedia. S-Methyl methanethiosulfonate. [Link]

-

PubChem. S-Methyl methanethiosulfonate. [Link]

- D’Agostino, J., et al. (2020). S-methyl Methanethiosulfonate: Promising Late Blight Inhibitor or Broad Range Toxin?. MDPI.

- Fairweather, J. K., et al. (2013).

- Alsante, K. M., et al. (2011).

- Agency for Toxic Substances and Disease Registry. (2001). Analytical Methods for Determining Di-n-butyl Phthalate in Biological and Environmental Samples.

- Hollmann, F., et al. (2020). A new strategy to dissolve long-chain surfactants in water at low temperatures.

- Mbah, C. J. (2007). Degradation kinetics of butylmethoxydibenzoylmethane (avobenzone) in aqueous solution. PubMed.

-

Pharmaguideline. (2017). Forced Degradation Study in Pharmaceutical Stability. [Link]

- Goyon, A., et al. (2023).

- Harna, Y., et al. (2021). Antioxidant Activity of Thiosulfonate Compounds in Experiments in Vitro and in vivo. Biointerface Research in Applied Chemistry.

- Nabil, H., et al. (2013).

- Gömöry, Á., et al. (2021). Effect of Side Groups on the Hydrolytic Stability of Thiolated and Disulfide Cross-linked Polyaspartamides. Semantic Scholar.

- Merck Millipore. Complete Monograph Methods.

- Mehta, H. S., et al. (2018). Forced Degradation Studies and Development and Validation of Stability-Indicating RP-HPLC Chromatographic Method for Mycophenolate Mofetil Assay and Related Substances. International Journal of Pharmaceutical and Phytopharmacological Research.

- Fairweather, J. K., et al. (2013).

- Ince, N. H., & Tezcanli, G. (1999). Kinetics and Mechanism of the Sonolytic Destruction of Methyl tert-Butyl Ether by Ultrasonic Irradiation in the Presence of Ozone. Environmental Science & Technology.

-

PubChem. Butyl methanesulfonate. [Link]

- Google Patents. DE2851037B1 - Process for the stabilization of sodium thiosulfate solutions intended for medical purposes.

- Bikiaris, D. N., et al. (2015). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)

- Hasija, M., et al. (2016).

- Aramaki, K., et al. (2021).

- Vudmaska, M., et al. (2018). Changes in the spectrum of proteins and phospholipids in tissues of rats exposed to thiosulfonates.

- Quora. Why does the pH fall during hydrolysis?.

- CONICET. Analytical Methods.

- Erk, N., & Onur, F. (2000). Simultaneous Determination Of Hyoscine Butyl Bromide and Dipyrone in Their Binary Mixture By RP-HPLC Method. IOSR Journal of Pharmacy.

- SpecialChem. (2009).

- Roberts, J. C., et al. (2009).

- uofgchem2700. (2012). Hydrolysis of t-ButylChloride. Kinetics. Experiment #5. SN1 Reaction. YouTube.

- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.

- Aramaki, K., et al. (2021). Thermodynamically stable structure of hydroxy alkane sulfonate surfactant monomers in water achieving high water solubility and a low CMC.

- Santa Cruz Biotechnology.

- An, T., et al. (2012).

- Dressman, J., et al. (2019). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Journal of Pharmaceutical Sciences.

- Vasiukov, D. A., et al. (2023). Solvent Swelling-Induced Halogenation of Butyl Rubber Using Polychlorinated N-Alkanes: Structure and Properties. MDPI.

- LibreTexts. (2019). 4.4 Solubility.

- Wang, J., et al. (2011). Synthesis and Properties of Butyl Rubber Produced by Solution Polymerization.

- ResearchGate.

- Ribeiro, A. P. C., et al. (2015).

- Wright, S. W., et al. (1997).

Sources

- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. S-Methyl methanethiosulfonate - Wikipedia [en.wikipedia.org]

- 4. S-Methyl methanethiosulfonate | C2H6O2S2 | CID 18064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. Degradation kinetics of butylmethoxydibenzoylmethane (avobenzone) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Butyl Methanethiosulfonate (CAS: 52017-46-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Probing the Cysteine Proteome with Butyl Methanethiosulfonate

The reversible modification of cysteine residues is a cornerstone of cellular regulation, influencing protein structure, function, and signaling. Consequently, reagents that can selectively and efficiently target the thiol group of cysteine are invaluable tools in chemical biology and drug discovery. Among these, the methanethiosulfonate (MTS) family of compounds has emerged as a robust class of thiol-reactive probes. This guide provides a comprehensive technical overview of a specific member of this family, this compound (BMTS), a reagent with unique potential owing to the properties conferred by its butyl moiety.

While its close analog, S-Methyl Methanethiosulfonate (MMTS), has been more extensively studied, BMTS offers a distinct lipophilic character that can influence its cellular uptake, protein binding, and overall reactivity profile. This guide will delve into the core principles of BMTS, from its fundamental chemical properties and mechanism of action to practical experimental protocols and its applications in elucidating complex biological systems. We will draw upon the wealth of knowledge from the broader class of alkylthiosulfonates to provide a predictive and insightful framework for the effective use of BMTS in research and development.

Physicochemical Properties of this compound

The physicochemical characteristics of a reagent are critical determinants of its utility in biological systems. The butyl group in BMTS imparts a greater degree of hydrophobicity compared to its methyl counterpart, which may enhance its membrane permeability and interaction with hydrophobic binding pockets in proteins. A summary of its known and predicted properties is presented below.

| Property | Value | Source |

| CAS Number | 52017-46-6 | [1][2] |

| Molecular Formula | C₅H₁₂O₂S₂ | [1][2] |

| Molecular Weight | 168.28 g/mol | [1][2] |

| Boiling Point | 68-72°C at 0.5 mmHg | [1] |

| Solubility | Soluble in Ethanol, Ethyl Acetate, Hexane | [3][4] |

For comparative purposes, the properties of the more commonly used S-Methyl Methanethiosulfonate (MMTS) are provided in the table below.

| Property | Value | Source |

| CAS Number | 2949-92-0 | [5] |

| Molecular Formula | CH₃SO₂SCH₃ | [5] |

| Molecular Weight | 126.19 g/mol | [5] |

| Appearance | Colorless liquid | [5] |

| Density | 1.337 g/cm³ | [5] |

| Boiling Point | 266-267 °C (at 760 mmHg) | [5] |

| Solubility in water | Slightly soluble | [5] |

Mechanism of Action: Selective Thiol Modification

The utility of this compound as a research tool is rooted in its highly selective reactivity towards the sulfhydryl (thiol) group of cysteine residues. Alkylthiosulfonates are distinguished by their rapid reaction rates under mild, physiologically relevant conditions.[3][4] The reaction proceeds via a nucleophilic attack of the thiolate anion (RS⁻) on the electrophilic sulfur atom of the thiosulfonate group. This results in the formation of a stable mixed disulfide bond between the butyl group and the cysteine residue, with the concomitant release of methanesulfinic acid as a byproduct.[3][4] This byproduct typically decomposes into volatile, non-reactive products, ensuring a clean and specific modification.[3][4]

A key advantage of this reaction is its reversibility. The newly formed disulfide bond can be readily cleaved by the addition of reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol, allowing for the controlled removal of the modifying group and the restoration of the native protein.[3][4]

Caption: Workflow for the modification of a protein with this compound.

Applications in Research and Drug Development

The ability of this compound to selectively and reversibly modify cysteine residues opens up a wide array of applications for researchers and drug developers.

-

Enzyme Mechanism and Active Site Mapping: BMTS can be used to identify essential cysteine residues within the active site of an enzyme. [5]Modification of such residues often leads to a measurable change in enzymatic activity, thereby implicating them in catalysis or substrate binding. The reversibility of the modification allows for confirmation that the observed effects are due to the specific blocking of the thiol group.

-

Probing Protein Structure and Dynamics: The introduction of the butyl-thio moiety can serve as a biophysical probe. The change in mass and local environment upon modification can be detected by various techniques, providing insights into protein conformation and accessibility of specific cysteine residues.

-

Covalent Drug Discovery: There is a growing interest in the development of covalent inhibitors that form a permanent bond with their target protein, often leading to enhanced potency and duration of action. BMTS can serve as a starting fragment for the design of such drugs. By identifying proteins that are functionally modulated by BMTS, researchers can then elaborate on the butyl-thio scaffold to develop more potent and selective covalent therapeutics.

-

Investigating Redox Signaling Pathways: A related compound, 1,4-butanediyl-bismethanethiosulfonate (a bifunctional reagent), has been shown to induce apoptosis in Jurkat cells through a mechanism involving the generation of reactive oxygen species (ROS) and the activation of caspases. [6]This suggests that BMTS could be a useful tool to investigate redox-sensitive signaling pathways and to understand how modification of specific cysteines can trigger downstream cellular events.

Caption: Investigating a signaling pathway by modulating Protein X with BMTS.

Conclusion

This compound is a valuable, yet underutilized, member of the methanethiosulfonate class of cysteine-reactive probes. Its enhanced lipophilicity compared to more common analogs suggests a potentially different profile of reactivity and cellular accessibility, making it a complementary tool for chemical biologists and drug discovery scientists. By understanding its fundamental mechanism of action and leveraging established protocols for thiol modification, researchers can effectively employ BMTS to dissect the intricate roles of cysteine residues in protein function and disease, paving the way for new biological insights and therapeutic strategies.

References

Sources

- 1. This compound | 52017-46-6 [amp.chemicalbook.com]

- 2. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.es]

- 3. ttuhsc.edu [ttuhsc.edu]

- 4. interchim.fr [interchim.fr]

- 5. S-Methyl methanethiosulfonate - Wikipedia [en.wikipedia.org]

- 6. orgsyn.org [orgsyn.org]

An In-Depth Technical Guide to the Handling and Storage of Butyl Methanethiosulfonate (BMTS)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Butyl Methanethiosulfonate (BMTS), a member of the methanethiosulfonate (MTS) family of reagents, is a valuable tool in protein chemistry and drug development, primarily utilized for the specific modification of cysteine residues.[1][2][3] Its utility as a reactive alkylating agent necessitates a thorough understanding of its properties to ensure safe handling, stable storage, and experimental reproducibility.[3] This guide provides a comprehensive overview of the essential protocols and underlying principles for the safe and effective use of BMTS in a research environment. We will delve into its chemical and physical properties, hazard identification, detailed handling and storage procedures, reactivity, and a practical experimental workflow.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of this compound is the first step toward its safe utilization. BMTS is an organic compound featuring a reactive sulfonate ester functional group.[3] It typically presents as a colorless to pale yellow liquid with limited solubility in water but good solubility in organic solvents.[3] Key physicochemical data are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | Butyl Mesylate, n-Butyl Methanesulfonate | [3][4] |

| CAS Number | 1912-32-9 | [3][4] |

| Molecular Formula | C₅H₁₂O₃S | [4] |

| Molecular Weight | 152.21 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid/solid | [3][5] |

| Solubility | Soluble in organic solvents (e.g., Chloroform, Methanol); limited in water. | [3][5] |

| Storage Temperature | 2-8°C or -20°C for long-term stability. | [6][7][8] |

Hazard Identification and Toxicology

This compound is classified as a hazardous chemical, and its toxicological properties, while not exhaustively investigated, demand careful handling to minimize exposure.[6] The primary hazards are associated with its reactivity as an alkylating agent.[3]

GHS Hazard Classification:

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[4] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation.[4] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[4] |

Routes of Exposure and Symptoms:

-

Inhalation: May be harmful if inhaled and can cause irritation to the mucous membranes and upper respiratory tract.[6]

-

Skin Contact: May cause skin irritation. Prolonged contact can lead to an allergic skin reaction.[4][6]

Causality Insight: The reactivity of the methanethiosulfonate group, which makes BMTS effective for modifying thiol groups on proteins, is also the source of its primary hazards.[1] This group can react with biological nucleophiles, including those on the skin and in the eyes, leading to irritation and sensitization. Therefore, preventing direct contact is the most critical safety principle.

Core Principles of Safe Handling

A multi-layered approach combining engineering controls, personal protective equipment, and rigorous procedures is essential for the safe handling of BMTS.

Engineering Controls

-

Chemical Fume Hood: All work involving the handling of pure or concentrated solutions of BMTS must be performed in a certified chemical fume hood.[9] This is the primary defense against inhaling potentially harmful vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling BMTS includes:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[7]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation or puncture before use.[7]

-

Protective Clothing: A lab coat is required. For larger quantities or situations with a higher risk of splashing, consider a chemically resistant apron.[7]

-

Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[9]

Decontamination and Spill Management

In the event of a spill, the area should be evacuated and ventilated.[6]

-

Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the chemical.

-

Collection: Carefully sweep or scoop the absorbent material into a designated, labeled waste container.[6][9] Avoid raising dust.[6]

-

Decontamination: Wash the spill site thoroughly with soap and water after the material has been collected.[6]

-

Waste: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[6]

Recommended Storage Procedures

The stability of BMTS is critical for obtaining reliable and reproducible experimental results. Improper storage can lead to degradation, primarily through hydrolysis.

Long-Term Storage

-

Temperature: For long-term storage, BMTS should be kept at -20°C.[6][7] Some suppliers may recommend 2-8°C, which is suitable for shorter periods.[8]

-

Atmosphere: The compound is hygroscopic and sensitive to moisture.[6] Store in a tightly sealed container in a dry, well-ventilated area.[6][7][8] For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.

-

Container: Use the original manufacturer's container or a chemically compatible alternative. Ensure the container is clearly labeled and free from leaks.[8]

Working Solutions

The stability of BMTS in solution is solvent-dependent. Aqueous solutions are prone to hydrolysis, and therefore, stock solutions should be prepared fresh in anhydrous organic solvents like DMF, DMSO, or ethanol whenever possible. If aqueous buffers are required for an experiment, the BMTS stock solution should be added to the aqueous buffer immediately before use.

Reactivity and Incompatibilities

BMTS is stable under recommended storage conditions but is reactive with certain classes of chemicals.[10]

-

Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.[9][10]

-

Strong Acids and Bases: Contact with strong acids or bases can catalyze decomposition.[9]

-

Water/Moisture: BMTS is susceptible to hydrolysis, especially in damp conditions.[6] This reaction breaks down the compound, reducing its efficacy as a thiol-modifying reagent.

The core reactivity of BMTS is its electrophilic attack on nucleophiles, most notably the thiol group of cysteine residues. This reaction forms a stable disulfide bond and releases methanesulfinic acid as a byproduct.

Diagram of Cysteine Modification by BMTS

Caption: Reaction mechanism of this compound with a protein cysteine.

Experimental Workflow: A Practical Guide

This section outlines a generalized protocol for the modification of a protein with BMTS.

Workflow for Cysteine-Specific Protein Modification

Caption: Generalized experimental workflow for protein modification using BMTS.

Detailed Steps:

-

Protein Preparation: Dissolve the purified protein in a suitable buffer (e.g., phosphate or HEPES) at a pH between 6.5 and 7.5. The presence of a reducing agent like DTT or TCEP in the protein stock must be removed prior to adding BMTS, as it will compete for the reagent. This can be achieved by dialysis or using a desalting column.[11]

-

BMTS Stock Solution: Immediately before use, prepare a concentrated stock solution of BMTS (e.g., 100 mM) in an anhydrous solvent such as DMSO or DMF.

-

Reaction Initiation: Add the required volume of the BMTS stock solution to the protein solution to achieve the desired molar excess. A 10-fold molar excess of BMTS over cysteine residues is a common starting point.

-

Incubation: Gently mix and allow the reaction to proceed at room temperature for 30 to 60 minutes. Incubation times and temperatures may need to be optimized for specific proteins.

-

Quenching (Optional): To stop the reaction, a small molecule thiol such as L-cysteine or DTT can be added to scavenge any remaining unreacted BMTS.

-

Purification: Remove excess BMTS and byproducts from the modified protein using dialysis, size-exclusion chromatography, or a similar buffer exchange method.[11]

-

Analysis: Confirm the modification using analytical techniques such as mass spectrometry (to observe the mass shift corresponding to the addition of a butyl-disulfide group) or SDS-PAGE.

Waste Disposal

All waste containing BMTS, including unused reagent, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, must be treated as hazardous chemical waste.

-

Store waste containers in a designated satellite accumulation area.

-

Arrange for disposal through your institution's environmental health and safety (EHS) office, following all applicable local, state, and federal regulations.[6] Do not dispose of BMTS down the drain.[9]

References

-

National Center for Biotechnology Information, Butyl methanesulfonate, PubChem Compound Summary for CID 15953, [Link]

-

Makarov, V. A., et al., Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS), PubMed, [Link]

-

Baquerizo, G., et al., Biological Removal of High Loads of Thiosulfate Using a Trickling Filter Under Alkaline Conditions, ResearchGate, [Link]

-

Jones, P. G., & Kirby, A. J., Bond length and reactivity. Structures of the methanesulfonate esters of cis- and trans-4-tert-butylcyclohexanol, ResearchGate, [Link]

-

Barber, M. J., et al., Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label, PubMed, [Link]

-

MDPI, Protein Chemical Labeling Using Biomimetic Radical Chemistry, [Link]

-

Cheméo, Chemical Properties of Methanesulfonic acid, butyl ester (CAS 1912-32-9), [Link]

- Google Patents, Method of removing sodium thiosulfate

-

PubMed Central, S‐Methyl Methanethiosulfonate, the Main Human Metabolite of S‐Methyl‐L‐Cysteine Sulfoxide, Alters Energy Metabolism in Prostate Cancer Cells, [Link]

-

National Institutes of Health, Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent, [Link]

-

Wikipedia, Sodium thiosulfate, [Link]

-

State of Michigan, Sodium Thiosulfate Solution Safety Data Sheet, [Link]

-

ResearchGate, Thermal Stability Study of 4-tert-Butylphenol, [Link]

-

Wikipedia, S-Methyl methanethiosulfonate, [Link]

-

State of Michigan, Sodium thiosulfate Safety Data Sheet, [Link]

Sources

- 1. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 1912-32-9: Butyl methanesulfonate | CymitQuimica [cymitquimica.com]

- 4. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-BUTYL METHANESULPHONATE | 1912-32-9 [chemicalbook.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent - PMC [pmc.ncbi.nlm.nih.gov]

Butyl Methanethiosulfonate molecular weight and formula

An In-Depth Technical Guide to Methanethiosulfonates for Researchers and Drug Development Professionals

Introduction: Clarifying the Nomenclature and Scope

The term "Butyl Methanethiosulfonate" can be ambiguous. In the field of chemical research and drug development, precision in nomenclature is paramount. A methanethiosulfonate is a compound containing a CH₃SO₂S- functional group. The "butyl" designation could imply either an S-butyl ester (CH₃SO₂S-C₄H₉) or a butyl group attached to the sulfur of the sulfonyl group (C₄H₉SO₂S-CH₃). However, the predominant and most extensively researched compound in this class is S-Methyl methanethiosulfonate (MMTS). Given its significance and the wealth of available data, this guide will focus on S-Methyl methanethiosulfonate as the core subject, while also providing theoretical context for its butyl analogs. This approach ensures a foundation in established science, from which further exploration can be launched.

Part 1: Core Molecular and Physicochemical Properties

S-Methyl methanethiosulfonate (MMTS) is an organosulfur compound that serves as a valuable tool in biochemistry and drug discovery.[1][2] Its utility stems from its ability to selectively and reversibly modify cysteine residues in proteins.

Molecular Formula and Weight

The fundamental identity of a chemical compound begins with its molecular formula and weight. For S-Methyl methanethiosulfonate, these are:

For the hypothetical S-Butyl methanethiosulfonate, the addition of three carbon and six hydrogen atoms would alter these values:

-

Hypothetical Molecular Formula (S-Butyl): C₅H₁₂O₂S₂

-

Hypothetical Molecular Weight (S-Butyl): 168.27 g/mol

Physicochemical Data Summary

A comprehensive understanding of a compound's physical and chemical properties is crucial for its application in experimental settings. The table below summarizes the key physicochemical properties of S-Methyl methanethiosulfonate.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Stench | [1] |

| Density | 1.337 g/mL at 25 °C | [1] |

| Boiling Point | 69-71 °C at 0.4 mmHg | |

| Refractive Index | n20/D 1.513 | |

| Solubility | Slightly soluble in water; soluble in ethanol and DMF | [1][2][3] |

Part 2: Synthesis and Chemical Reactivity

The synthesis of methanethiosulfonates is a critical aspect of their accessibility for research. The most common synthetic routes involve the reaction of a sulfonyl chloride with a thiol.

General Synthesis of Methanethiosulfonates

A prevalent method for synthesizing S-alkyl methanethiosulfonates involves the reaction of methanesulfonyl chloride with a corresponding thiol in the presence of a base. This reaction is a nucleophilic substitution at the sulfonyl chloride.

A more recent and convenient method for the preparation of S-Methyl methanethiosulfonate starts from dimethyl sulfoxide (DMSO), initiated by oxalyl chloride.[4] This method is advantageous due to the use of inexpensive and readily available reagents.[4]

Caption: General synthesis of S-Alkyl Methanethiosulfonates.

Chemical Reactivity: The Thiosulfonate Functional Group

The reactivity of the thiosulfonate group is central to the utility of MMTS in biological research. Thiosulfonates are susceptible to nucleophilic attack at the sulfenyl sulfur atom. In a biological context, the most relevant nucleophiles are the thiol groups of cysteine residues in proteins.

This reaction, known as "thiol-disulfide exchange," results in the formation of a mixed disulfide between the cysteine residue and a methylsulfonyl group, releasing methanesulfinic acid. This modification is reversible under reducing conditions, for example, by treatment with dithiothreitol (DTT) or β-mercaptoethanol.

Caption: Reaction of MMTS with a cysteine residue.

Part 3: Applications in Research and Drug Development

The unique reactivity of MMTS with cysteine residues has led to its widespread use in various research applications, particularly in the study of protein structure and function.

Probing Cysteine Accessibility and Function

MMTS is employed to identify cysteine residues that are exposed on the protein surface and are accessible for modification. By treating a protein with MMTS and subsequently analyzing the sites of modification (e.g., through mass spectrometry), researchers can map the accessible cysteine residues. This information is valuable for:

-

Understanding Protein Structure: The accessibility of cysteine residues can provide insights into protein folding and tertiary structure.

-

Identifying Active Site Residues: If modification of a specific cysteine residue by MMTS leads to a loss of protein function, it suggests that this residue may be located within or near the active site.

-

Studying Protein Dynamics: Changes in cysteine accessibility upon ligand binding or conformational changes can be monitored using MMTS.

Role in Drug Discovery

In the context of drug discovery, methanethiosulfonate derivatives have been explored as potential therapeutic agents.[5] The ability to covalently modify specific cysteine residues opens up possibilities for designing targeted inhibitors.[5] For instance, if a cysteine residue is present in the active site of an enzyme implicated in a disease, a drug candidate containing a methanethiosulfonate warhead could be designed to covalently bind to and inhibit that enzyme.

Furthermore, the methanethiosulfonate moiety can be considered a useful scaffold in the development of new direct STAT3 inhibitors, which are of interest as potential anticancer agents.[5]

Part 4: Experimental Protocols

The following is a generalized protocol for the modification of protein cysteine residues with S-Methyl methanethiosulfonate. It is essential to optimize the conditions for each specific protein and experimental goal.

Protocol: Cysteine Modification with MMTS

-

Protein Preparation:

-

Prepare a solution of the protein of interest in a suitable buffer (e.g., phosphate or Tris buffer) at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of any thiol-containing reagents (e.g., DTT, β-mercaptoethanol).

-

-

MMTS Solution Preparation:

-

Modification Reaction:

-

Add the MMTS stock solution to the protein solution to achieve the desired final concentration of MMTS. A 10- to 100-fold molar excess of MMTS over the protein is a common starting point.

-

Incubate the reaction mixture at room temperature or 4 °C for a specified period (e.g., 30 minutes to 2 hours). The optimal time and temperature should be determined empirically.

-

-

Quenching the Reaction:

-

To stop the reaction, add a thiol-containing reagent such as DTT or β-mercaptoethanol in excess to consume any unreacted MMTS.

-

-

Removal of Excess Reagents:

-

Remove the excess MMTS and quenching reagent by dialysis, gel filtration, or buffer exchange.

-

-

Analysis of Modification:

-

Confirm the modification of cysteine residues using techniques such as mass spectrometry (to identify the modified residues and the extent of modification) or Ellman's reagent (to quantify the number of free thiols).

-

Part 5: Safety and Handling

S-Methyl methanethiosulfonate is a hazardous chemical and requires careful handling to minimize risk.

Hazard Identification

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[9]

-

Irritation: Causes skin and serious eye irritation.[9]

-

Sensitization: May cause an allergic skin reaction.[9]

-

Long-term Effects: Suspected of causing genetic defects and cancer.[9]

Safe Handling Procedures

-

Engineering Controls: Always work with MMTS in a certified chemical fume hood to ensure adequate ventilation.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[7][8]

-

Storage: Store MMTS in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7]

-

Disposal: Dispose of MMTS and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

S-Methyl methanethiosulfonate and its related compounds are powerful tools for researchers and drug development professionals. Their ability to selectively and reversibly modify cysteine residues provides a means to probe protein structure and function, and to design targeted therapeutic agents. A thorough understanding of their chemical properties, synthesis, and safe handling is essential for their effective and responsible use in the laboratory. As research continues to unravel the complexities of biological systems, the applications of methanethiosulfonates are likely to expand, offering new opportunities for scientific discovery and the development of novel medicines.

References

-

PubChem. S-Methyl methanethiosulfonate. [Link]

-

Wikipedia. S-Methyl methanethiosulfonate. [Link]

-

PubChem. Butyl methanesulfonate. [Link]

-

Zhao, X., et al. (2024). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Organic Syntheses, 101, 395–409. [Link]

-

Di Stefano, A., et al. (2016). Methanethiosulfonate derivatives as ligands of the STAT3-SH2 domain. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 111-116. [Link]

-

Wojtunik-Kulesza, K. A., et al. (2022). In Search of New Drugs: Elucidating the Activity of Structurally Similar Potential Antibiotics Using Molecular Modelling. International Journal of Molecular Sciences, 23(19), 11894. [Link]

-

ATCC. (2020). Accelerating Therapeutics for Opportunities in Medicine: A Paradigm Shift in Drug Discovery. PMC, 8(7), 747. [Link]

-

Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. [Link]

-

Organic Syntheses. (RS)-(+)-tert-Butyl tert-butanethiosulfinate. [Link]

-

ChemBK. BUTYL METHANE SULFONATE. [Link]

Sources

- 1. S-Methyl methanethiosulfonate | C2H6O2S2 | CID 18064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. S-Methyl methanethiosulfonate - Wikipedia [en.wikipedia.org]

- 3. メタンチオスルホン酸S-メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. orgsyn.org [orgsyn.org]

- 5. tandfonline.com [tandfonline.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Thiol-Reactivity of n-Alkyl-Methanethiosulfonate Reagents

Introduction: The Power and Precision of Methanethiosulfonate Reagents

In the landscape of chemical biology and drug discovery, the ability to selectively and efficiently modify proteins is paramount. Among the arsenal of reagents available for this purpose, n-alkyl-methanethiosulfonates (MTS) have emerged as exceptionally potent and versatile tools for the specific targeting of cysteine residues.[1][2] Unlike traditional thiol-reactive reagents such as iodoacetamides and maleimides, which can exhibit slower reaction times and potential off-target reactivity, MTS reagents are distinguished by their rapid and highly selective reaction with sulfhydryl groups under mild physiological conditions.[1][3] This high reactivity, coupled with the ability to achieve quantitative conversion, makes them invaluable for a wide range of applications, from mapping the architecture of ion channels to developing novel therapeutics.[1][4][5]

This guide provides a comprehensive overview of the thiol-reactivity of n-alkyl-MTS reagents, delving into the underlying chemical principles, practical experimental considerations, and diverse applications. As a Senior Application Scientist, the aim is not merely to present protocols, but to provide the reader with a deep, mechanistic understanding that empowers informed experimental design and data interpretation.

The Chemistry of Thiol-MTS Reactions: A Tale of Nucleophilic Attack

The remarkable reactivity of MTS reagents with thiols stems from a specific and efficient chemical reaction: the nucleophilic attack of a thiolate anion (RS⁻) on the electrophilic sulfur atom of the methanethiosulfonate group. This results in the formation of a mixed disulfide bond between the target thiol and the n-alkyl group of the MTS reagent, with the concomitant release of methanesulfinic acid.[1]

The reaction proceeds as follows:

R-SH + CH₃-SO₂-S-R' → R-S-S-R' + CH₃-SO₂H

where:

-